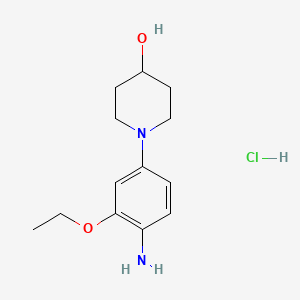

1-(4-aMino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a piperidine derivative, a class of chemicals known for a wide range of biological activities and chemical properties. Piperidine structures are commonly explored for their potential in drug development due to their versatility and ability to interact with biological targets.

Synthesis Analysis

Piperidine derivatives are synthesized through various methods, including one-pot multi-component reactions, which allow for the efficient introduction of substituents onto the piperidine core. For example, the synthesis of similar compounds involves reactions between aldehydes, malononitrile, and piperidine in methanol, highlighting the adaptability of this synthesis approach for generating structurally diverse piperidines (Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized using techniques such as X-ray crystallography and NMR spectroscopy. Studies on related compounds have detailed the formation of hydrogen-bonded structures and the influence of substituents on molecular conformation (Dingrong Yang et al., 2009).

Scientific Research Applications

Synthesis and Biological Properties

- A series of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols were synthesized to investigate their antibacterial and antioxidant properties. Some of these compounds, including derivatives of 3-(4-ethoxyphenyl)-2-phenyl-1-piperidine, exhibited moderate antibacterial activity and high antioxidant activity, suggesting potential for therapeutic applications in areas requiring antibacterial and antioxidant agents (Gasparyan et al., 2011).

Antimicrobial and Antifungal Functionality

- The compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, synthesized via a reaction involving an ethanolic piperidine solution, showed favorable antimicrobial activities that resembled those of reference antimicrobial agents. This suggests its potential use in developing new antimicrobial therapies (Okasha et al., 2022).

Anticonvulsant Drug Development

- Aminoalkanol derivatives, including 1-[(2,6-Dimethylphenoxy)ethyl]piperidin-4-ol and related compounds, have been studied for their potential as anticonvulsant drugs. Investigations into the influence of methyl substituent and N-oxide formation on the geometry of molecules and intermolecular interactions in their crystals have been conducted, contributing to the search for new anticonvulsant therapies (Żesławska et al., 2020).

Antimicrobial Activity of Derivatives

- The antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols and their derivatives against various test microorganisms was studied, with some compounds exhibiting a broad spectrum of antimicrobial activity. This research underlines the potential of these compounds for further testing and development in antimicrobial applications (Dyusebaeva et al., 2017).

properties

IUPAC Name |

1-(4-amino-3-ethoxyphenyl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-2-17-13-9-10(3-4-12(13)14)15-7-5-11(16)6-8-15;/h3-4,9,11,16H,2,5-8,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFGDCMPZBFZIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)

![N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester](/img/structure/B2490692.png)

![6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/no-structure.png)

![2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2490698.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2490702.png)

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B2490706.png)

![N-(2-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2490710.png)